An In-depth Technical Guide to 4-Amino-8-bromoquinoline-3-carbonitrile: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4-Amino-8-bromoquinoline-3-carbonitrile: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The functionalization of this nucleus at various positions significantly influences its biological profile.[1] This guide focuses on a specific, highly functionalized derivative, 4-Amino-8-bromoquinoline-3-carbonitrile. This molecule incorporates three key pharmacophoric elements: the 4-aminoquinoline core essential for activities like DNA intercalation and heme binding inhibition[5], a bromine atom at the 8-position which can modulate lipophilicity and metabolic stability, and a carbonitrile group at the 3-position, a versatile chemical handle and a feature found in various enzyme inhibitors.[6] Due to the limited availability of public experimental data for this specific molecule, this whitepaper provides a comprehensive theoretical and practical framework. It synthesizes information from closely related analogs to predict its physicochemical properties, outlines a plausible, detailed synthetic route based on established methodologies, and provides robust protocols for its empirical characterization and validation.
Molecular Structure and Predicted Physicochemical Properties
4-Amino-8-bromoquinoline-3-carbonitrile (CAS: 1247850-63-0) possesses a rigid, planar heterocyclic system.[7][8] The strategic placement of its functional groups—the electron-donating amino group, the electron-withdrawing and sterically bulky bromine atom, and the linear cyano group—creates a unique electronic and steric profile that dictates its interactions with biological targets and its physical behavior.
Table 1: Predicted Physicochemical Data for 4-Amino-8-bromoquinoline-3-carbonitrile
| Property | Predicted Value / Expected Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₆BrN₃ | Based on its chemical structure.[8] |
| Molecular Weight | 248.08 g/mol | Calculated from the molecular formula.[8] |
| Melting Point (°C) | > 200 (with decomposition) | High. The related compound 4-Amino-8-bromoquinoline melts at 190-196 °C.[9] The addition of the polar carbonitrile group and potential for strong intermolecular hydrogen bonding and π-π stacking is expected to increase the melting point significantly. |
| Appearance | Off-white to pale yellow or light brown solid | Based on the appearance of related amino-quinolines and bromo-quinolines.[9] |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water and non-polar solvents (e.g., hexanes). | The polar amino and nitrile groups suggest solubility in polar aprotic solvents. The rigid aromatic core limits solubility in water despite hydrogen bonding capabilities. |
| pKa | Basic pKa (amino group): ~4-5; Acidic pKa (aromatic C-H): >14 | The 4-amino group on the quinoline ring is a known basic center.[5] Its basicity will be influenced by the electronic effects of the bromo and cyano substituents. |
| LogP | 2.5 - 3.5 | The quinoline core is lipophilic. The bromine atom significantly increases lipophilicity, while the amino and cyano groups are polar. This balance suggests moderate lipophilicity, a key parameter for drug-likeness. |
Proposed Synthesis Pathway and Experimental Protocol
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Expert Rationale: This two-step protocol is designed for efficiency and control. The initial N-alkylation is a standard transformation, and the use of a strong, non-nucleophilic base like potassium tert-butoxide minimizes side reactions. The subsequent Thorpe-Ziegler cyclization is a powerful method for forming the functionalized pyridine ring of the quinoline system. Using a strong, hindered base like tert-butyllithium at low temperatures ensures the selective deprotonation required for the intramolecular cyclization while minimizing degradation.
Step 1: Synthesis of 2-((2-Cyanoethyl)amino)-3-bromobenzonitrile (Intermediate)
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-bromobenzonitrile (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The solution may change color.
-
Reagent Addition: Add 3-bromopropanenitrile (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel.
Step 2: Synthesis of 4-Amino-8-bromoquinoline-3-carbonitrile (Final Product)
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the intermediate from Step 1 (1.0 eq).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add tert-butyllithium (t-BuLi) (1.1 eq, solution in pentane) dropwise via syringe over 30 minutes. A deep color change is expected, indicating anion formation.
-
Cyclization: Stir the mixture at -78 °C for 2 hours.
-
Warming: Slowly allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Protocols for Physicochemical Characterization
A newly synthesized compound must be rigorously characterized to confirm its identity and purity. The following are standard, self-validating protocols for determining the key physicochemical properties of 4-Amino-8-bromoquinoline-3-carbonitrile.
Characterization Workflow Diagram
Caption: Standard workflow for physicochemical characterization.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features:
-
Aromatic protons on the quinoline ring (likely 3H) appearing as doublets or triplets between δ 7.0-9.0 ppm. The proton at C5 may be deshielded due to the peri-effect of the bromine at C8.
-
A broad singlet corresponding to the amino (NH₂) protons (2H), likely in the range of δ 5.0-7.0 ppm. Its chemical shift will be concentration and temperature-dependent.
-
-
Expected ¹³C NMR Features:
-
Multiple signals in the aromatic region (δ 110-160 ppm).
-
A characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm.
-
Signals for carbons attached to bromine (C8) and nitrogen (C4) will show characteristic shifts.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Obtain the spectrum using an ATR-FTIR spectrometer.
-
Expected Vibrational Bands:
-
N-H stretching: Two distinct sharp-to-medium bands around 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine.
-
C≡N stretching: A sharp, intense absorption peak around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.[11]
-
C=C and C=N stretching: Multiple sharp peaks in the 1650-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.
-
C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.
-
C. UV-Visible Spectroscopy
-
Protocol: Prepare a dilute solution (e.g., 10 µM) in a suitable solvent like ethanol or acetonitrile. Record the absorption spectrum from 200-600 nm.
-
Expected Features: Quinoline systems typically show multiple absorption bands. Expect strong absorptions (π→π* transitions) in the 250-350 nm range, characteristic of the extended aromatic system. The amino substitution may cause a red-shift (bathochromic shift) of these bands.[12]
Potential Applications and Biological Rationale
The structural motifs within 4-Amino-8-bromoquinoline-3-carbonitrile suggest several promising avenues for research in drug discovery.
-
Anticancer Agents: The 4-aminoquinoline scaffold is known to exert anticancer effects, potentially through mechanisms like topoisomerase inhibition or disruption of autophagy.[9] The addition of a nitrile group, as seen in some kinase inhibitors, could enhance its potency or alter its target profile. Halogenation at the 6- or 8-position has been shown to enhance cytotoxic activities in related scaffolds.[13]
-
Antibacterial Agents: Quinoline-3-carbonitrile derivatives have been identified as potential DNA gyrase inhibitors, a validated target for antibacterial drugs.[6] This compound could serve as a lead for developing new antibiotics, particularly against resistant strains.
-
Antimalarial and Antiparasitic Agents: The 4-aminoquinoline core is famously effective against Plasmodium falciparum, the parasite responsible for malaria.[14] Its mechanism often involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole.[5] The efficacy of this scaffold against other protozoan parasites, such as Trypanosoma cruzi, has also been noted.[5]
Conclusion
4-Amino-8-bromoquinoline-3-carbonitrile is a synthetically accessible and highly functionalized heterocyclic compound. While specific experimental data is sparse, a thorough analysis of its structural components and related literature allows for robust predictions of its physicochemical properties and biological potential. The detailed synthetic and characterization protocols provided in this guide offer a clear and logical framework for researchers to produce and validate this compound in the laboratory. Its unique combination of a proven pharmacophore (4-aminoquinoline) with modulating functional groups (8-bromo and 3-carbonitrile) makes it a compelling candidate for screening and further development in oncology, infectious disease, and materials science.
References
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Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (Note: This is a forward-looking citation from the source, actual publication details may vary). Available from: [Link]
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El-Sayed, N. N. E., et al. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Available from: [Link]
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Yadav, P., & Shah, K. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available from: [Link]
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Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available from: [Link]
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